Benzo[c][1,2,5]thiadiazol-5-yl(3-(pyrimidin-4-yloxy)piperidin-1-yl)methanone
Description
Benzo[c][1,2,5]thiadiazol-5-yl(3-(pyrimidin-4-yloxy)piperidin-1-yl)methanone is a heterocyclic methanone derivative featuring a benzo[c][1,2,5]thiadiazole core linked to a piperidinyl moiety substituted with a pyrimidin-4-yloxy group. The benzo[c][1,2,5]thiadiazole group contributes aromaticity and electron-deficient properties, while the piperidine ring and pyrimidine substituent may enhance binding specificity through hydrogen bonding and steric interactions.
Properties
IUPAC Name |
2,1,3-benzothiadiazol-5-yl-(3-pyrimidin-4-yloxypiperidin-1-yl)methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15N5O2S/c22-16(11-3-4-13-14(8-11)20-24-19-13)21-7-1-2-12(9-21)23-15-5-6-17-10-18-15/h3-6,8,10,12H,1-2,7,9H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AVIVKFQRNDPQNM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)C(=O)C2=CC3=NSN=C3C=C2)OC4=NC=NC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15N5O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Benzo[c][1,2,5]thiadiazol-5-yl(3-(pyrimidin-4-yloxy)piperidin-1-yl)methanone typically involves multiple steps, starting with the construction of the benzo[c][1,2,5]thiadiazole core. This can be achieved through the cyclization of appropriate precursors, such as 2-aminobenzothiazoles, under acidic conditions[_{{{CITATION{{{1{Design and Synthesis of New Boron-Based Benzo [c] 1,2,5 ... - MDPI. Subsequent functionalization introduces the pyrimidin-4-yloxy group, often through nucleophilic substitution reactions[{{{CITATION{{{2{Synthesis and Antimicrobial Activity of Some New Thiadiazoles ... - MDPI](https://www.mdpi.com/1420-3049/21/8/1072). Finally, the piperidin-1-ylmethanone moiety is attached via amide bond formation, typically using coupling reagents like carbodiimides or peptide coupling agents[{{{CITATION{{{_2{Synthesis and Antimicrobial Activity of Some New Thiadiazoles ... - MDPI](https://www.mdpi.com/1420-3049/21/8/1072).
Industrial Production Methods: On an industrial scale, the synthesis of this compound may involve optimized reaction conditions to enhance yield and purity. Continuous flow chemistry and automated synthesis platforms can be employed to streamline the production process, ensuring consistency and scalability.
Chemical Reactions Analysis
Types of Reactions: Benzo[c][1,2,5]thiadiazol-5-yl(3-(pyrimidin-4-yloxy)piperidin-1-yl)methanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to convert specific functional groups to their reduced forms.
Substitution: Nucleophilic substitution reactions can be employed to replace certain atoms or groups within the molecule.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄), chromium trioxide (CrO₃), and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophiles like amines, alcohols, and thiols can be used in substitution reactions, often in the presence of a base or acid catalyst.
Major Products Formed: The major products formed from these reactions can vary depending on the specific conditions and reagents used. For example, oxidation reactions may yield carboxylic acids, aldehydes, or ketones, while reduction reactions can produce alcohols or amines.
Scientific Research Applications
Chemistry: In chemistry, Benzo[c][1,2,5]thiadiazol-5-yl(3-(pyrimidin-4-yloxy)piperidin-1-yl)methanone can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in the development of new chemical entities.
Biology: In biological research, this compound has shown potential as a fluorophore and organophotocatalyst. Its fluorescence properties can be harnessed for imaging and tracking biological processes, while its photocatalytic activity can be utilized in photochemical reactions.
Medicine: The compound has been explored for its anti-cholinergic properties, which could make it useful in the treatment of neurodegenerative disorders such as Alzheimer's disease and dementia[_{{{CITATION{{{_1{Design and Synthesis of New Boron-Based Benzo [c] 1,2,5 ... - MDPI. Its ability to inhibit acetylcholinesterase (AChE) suggests potential therapeutic applications.
Industry: In the industrial sector, this compound can be used in the development of new materials and chemicals. Its unique properties may contribute to advancements in various industrial processes.
Mechanism of Action
The mechanism by which Benzo[c][1,2,5]thiadiazol-5-yl(3-(pyrimidin-4-yloxy)piperidin-1-yl)methanone exerts its effects involves interactions with specific molecular targets and pathways. For example, its anti-cholinergic activity is likely mediated through the inhibition of acetylcholinesterase (AChE), an enzyme involved in the breakdown of the neurotransmitter acetylcholine. By inhibiting AChE, the compound can increase acetylcholine levels in the brain, potentially improving cognitive function in neurodegenerative disorders.
Comparison with Similar Compounds
Table 1: Core Heterocycle Comparison
| Property | Thiadiazole (Target Compound) | Oxadiazole (Compound 13l) |
|---|---|---|
| Electron Withdrawing | Higher | Moderate |
| H-Bond Acceptor Capacity | Moderate (S) | High (O) |
| Aromatic Stability | High | Slightly Lower |
Piperidine vs. Azetidine Ring Systems
The compound Benzo[c][1,2,5]thiadiazol-5-yl(3-(3-(pyrimidin-2-yl)-1,2,4-oxadiazol-5-yl)azetidin-1-yl)methanone () replaces the piperidine ring with a smaller azetidine (4-membered) ring. Key differences include:
- Conformational Flexibility : Piperidine (6-membered) allows for chair conformations, enabling optimal spatial positioning of substituents. Azetidine’s rigidity may restrict binding modes.
- Steric Effects : The smaller azetidine could reduce steric hindrance, improving access to deep binding pockets.
- Pyrimidine Orientation: The pyrimidin-2-yl group (vs.
Table 2: Ring System Impact
| Parameter | Piperidine (Target Compound) | Azetidine () |
|---|---|---|
| Ring Size | 6-membered | 4-membered |
| Flexibility | High | Low |
| Substituent Orientation | Pyrimidin-4-yloxy | Pyrimidin-2-yl |
Methanone Derivatives with Diverse Pharmacophores
Other methanone derivatives, such as LY320135 ((6-methoxy-2-[4-methoxyphenyl]benzo[b]thien-3-yl)(4-cyanophenyl)methanone), highlight the role of extended aromatic systems in GPCR modulation (e.g., cannabinoid receptors) . Comparatively, the target compound’s benzo[c][1,2,5]thiadiazole core offers a more compact and polarized structure, which may improve solubility and reduce off-target effects.
Biological Activity
Benzo[c][1,2,5]thiadiazol-5-yl(3-(pyrimidin-4-yloxy)piperidin-1-yl)methanone is a compound of interest in medicinal chemistry, particularly due to its potential biological activities. This article reviews the current understanding of its biological activity, including its mechanisms of action, pharmacological effects, and relevant case studies.
Chemical Structure and Properties
The compound features a complex structure that includes a benzo[c][1,2,5]thiadiazole core linked to a pyrimidine derivative via a piperidine ring. This unique combination is believed to contribute to its biological activity.
1. Anticancer Activity
Research has indicated that compounds containing the benzo[c][1,2,5]thiadiazole moiety exhibit significant anticancer properties. A study demonstrated that derivatives of benzo[c][1,2,5]thiadiazole showed potent inhibition of ALK5 kinase activity, which is crucial in TGF-β signaling pathways associated with cancer progression. Specifically, compound 14c from this class exhibited an IC50 value of 0.008 μM against ALK5, indicating strong inhibitory potential compared to standard inhibitors like LY-2157299 and EW-7197 .
2. Inhibition of Cell Motility
The ability of benzo[c][1,2,5]thiadiazole derivatives to inhibit cell motility was assessed using wound healing assays. Compound 14c significantly reduced TGF-β-induced cell migration in various cancer cell lines including SPC-A1 and HepG2 . This suggests that the compound may not only inhibit tumor growth but also prevent metastasis.
3. ADMET Properties
Pharmacokinetic profiling through ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) analysis revealed favorable drug-like properties for compounds derived from benzo[c][1,2,5]thiadiazole . These findings support further development as potential therapeutic agents.
Case Study 1: In Vitro Studies on Cancer Cell Lines
In vitro studies involving HepG2 liver cancer cells demonstrated that treatment with benzo[c][1,2,5]thiadiazole derivatives resulted in apoptosis and cell cycle arrest. The mechanism was linked to the modulation of key signaling pathways involved in cell survival and proliferation .
Case Study 2: Antiviral Activity
Recent research highlighted the antiviral properties of related thiadiazole compounds against Tobacco Mosaic Virus (TMV). Although not directly tested on this compound itself, these findings suggest a broader antiviral potential within the thiadiazole class .
Comparative Analysis with Related Compounds
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
